molecular formula C17H17ClFNO2 B4823839 2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4823839
M. Wt: 321.8 g/mol
InChI Key: MAGOHSBWFQSEIG-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is an organic compound that features a complex structure with both chloro and fluoro substituents on a phenyl ring, as well as a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorophenylacetic acid and 2-methoxyphenyl ethylamine.

    Amide Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-chloro-6-fluorophenylacetic acid and the amine group of 2-methoxyphenyl ethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amide linkage.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the methoxy group or the amide linkage.

    Reduction: Reduced forms of the amide or methoxy group.

    Hydrolysis: 2-chloro-6-fluorophenylacetic acid and 2-methoxyphenyl ethylamine.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific pharmacological properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-methoxyphenyl isocyanate
  • 2-chloro-6-fluorotoluene
  • 2-chloro-6-fluorophenol

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the combination of its structural features, including the chloro and fluoro substituents on the phenyl ring and the methoxyphenyl ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-22-16-8-3-2-5-12(16)9-10-20-17(21)11-13-14(18)6-4-7-15(13)19/h2-8H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOHSBWFQSEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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